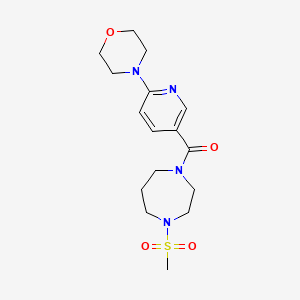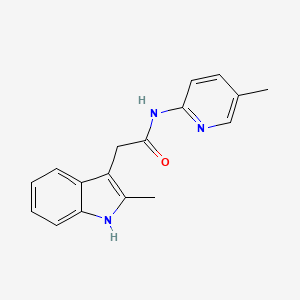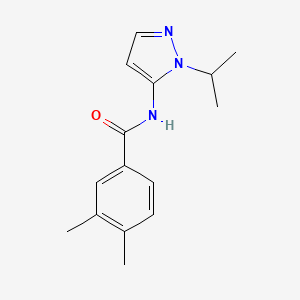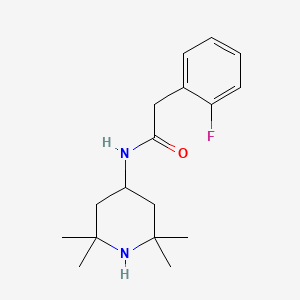
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPQ, is a chemical compound that has been studied for its potential use in scientific research. MPQ is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe for cellular imaging and as a modulator of protein-protein interactions.
作用机制
The mechanism of action of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific protein targets. For example, in the case of its use as a fluorescent probe for amyloid fibrils, this compound is thought to bind to the beta-sheet structure of the fibrils, resulting in fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, early research suggests that the compound may have a range of effects on cellular signaling pathways and protein-protein interactions. For example, this compound has been shown to inhibit the phosphorylation of STAT3, which is involved in the regulation of cell growth and survival.
实验室实验的优点和局限性
One advantage of using N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its high selectivity for specific protein targets. This can make it a useful tool for studying the role of specific proteins in cellular signaling pathways and disease processes.
However, there are also limitations to using this compound in lab experiments. For example, the compound may have off-target effects that could complicate data interpretation. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for certain experiments.
未来方向
There are several potential future directions for research on N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is the development of improved synthesis methods for the compound, which could increase its availability for research purposes.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways and protein-protein interactions. This could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Finally, there is potential for the development of new fluorescent probes based on the structure of this compound. These probes could be used to visualize other protein targets in living cells, opening up new avenues for research in cellular biology and disease mechanisms.
合成方法
The synthesis of N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 2-bromo-N-(1-methylpyrazol-4-yl)quinoline-4-carboxamide with isopropylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide has been studied for its potential use in various scientific research applications. One notable application is as a fluorescent probe for cellular imaging. This compound has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases, and can be used to visualize these structures in living cells.
In addition, this compound has been studied as a modulator of protein-protein interactions. Specifically, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which has implications for the treatment of cancer and other diseases.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)16-8-14(13-6-4-5-7-15(13)20-16)17(22)19-12-9-18-21(3)10-12/h4-11H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILKFQQZGORSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)
![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

